molecular formula C9H17NO4 B8090093 Tert-butyl 3-hydroxymorpholine-4-carboxylate

Tert-butyl 3-hydroxymorpholine-4-carboxylate

Cat. No.: B8090093
M. Wt: 203.24 g/mol
InChI Key: PMXQRYYQVBPIOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-hydroxymorpholine-4-carboxylate (CAS: 473923-56-7) is a morpholine derivative featuring a hydroxyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 4-position. Its molecular formula is C₁₀H₁₉NO₄, with a molecular weight of 241.26 g/mol. This compound is widely used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its stability and versatility in functional group transformations .

Properties

IUPAC Name

tert-butyl 3-hydroxymorpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-4-5-13-6-7(10)11/h7,11H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXQRYYQVBPIOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: Tert-butyl 3-hydroxymorpholine-4-carboxylate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound is utilized in biological studies to understand the role of morpholine derivatives in various biological processes. Medicine: Industry: The compound is used in the manufacturing of various chemical products, including polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which tert-butyl 3-hydroxymorpholine-4-carboxylate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the intended use of the compound.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of tert-butyl 3-hydroxymorpholine-4-carboxylate and analogous morpholine derivatives:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 473923-56-7 3-hydroxyl, 4-Boc C₁₀H₁₉NO₄ 241.26 High polarity due to hydroxyl group; used in peptide coupling and chiral synthesis .
Tert-butyl 3-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate - 3-hydroxycarbamimidoyl, 4-Boc C₁₀H₁₈N₂O₄ 242.27 Hydroxycarbamimidoyl group enhances metal-chelating properties; potential use in catalysis .
Tert-butyl (3R)-3-ethenylmorpholine-4-carboxylate 2375165-90-3 3-ethenyl, 4-Boc C₁₁H₁₉NO₃ 225.27 Ethenyl group increases hydrophobicity; suitable for polymerization or crosslinking reactions .
Tert-butyl 3-cyclopropyl-3-formylmorpholine-4-carboxylate 2639451-87-7 3-cyclopropyl, 3-formyl, 4-Boc C₁₃H₂₁NO₄ 255.31 Formyl group enables nucleophilic additions; cyclopropyl adds steric bulk for conformational control .
Tert-butyl 5-formyl-2,2-dimethylmorpholine-4-carboxylate 2098271-75-9 5-formyl, 2,2-dimethyl, 4-Boc C₁₂H₂₁NO₄ 243.30 Dimethyl groups enhance lipophilicity; formyl group useful in Schiff base formation .
Tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate - 3-hydroxymethyl, 4-Boc C₁₁H₂₁NO₄ 255.29 Hydroxymethyl improves solubility; chiral center (S-configuration) critical for asymmetric synthesis .
Tert-butyl (5R)-3-(4-hydroxybutyl)-5-(3,4,5-trifluorophenyl)morpholine-4-carboxylate 1166395-00-1 3-(4-hydroxybutyl), 5-trifluorophenyl, 4-Boc C₁₉H₂₆F₃NO₄ 389.41 Fluorinated aromatic ring increases metabolic stability; hydroxybutyl aids in solubility .

Biological Activity

Tert-butyl 3-hydroxymorpholine-4-carboxylate (TBHMC) is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and as a pharmacological agent. This article explores the biological activity of TBHMC, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

TBHMC is characterized by its unique structural features, which include a tert-butyl group and a morpholine ring. The molecular formula is C9H17NO4C_9H_{17}NO_4, with a molecular weight of 189.24 g/mol. Its structure contributes to its biological activity by influencing its interaction with various biological targets.

Inhibition of Enzymatic Activity

Recent studies have indicated that TBHMC exhibits significant inhibitory effects on key enzymes involved in neurodegenerative processes:

  • β-Secretase Inhibition : TBHMC has been shown to inhibit β-secretase activity, which is crucial in the formation of amyloid-beta peptides associated with Alzheimer's disease. The compound demonstrated an inhibition constant (IC50) of 15.4 nM, indicating potent activity against this target .
  • Acetylcholinesterase Inhibition : TBHMC also acts as an acetylcholinesterase inhibitor, with a Ki value of 0.17 μM. This inhibition can enhance cholinergic transmission, potentially alleviating cognitive deficits associated with Alzheimer's disease .

Neuroprotective Effects

In vitro studies have demonstrated that TBHMC can protect astrocytes from amyloid-beta (Aβ) induced toxicity. The compound reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in astrocytic cultures exposed to Aβ1-42. Although the reduction was moderate, it suggests a protective role against oxidative stress and inflammation in neurodegenerative contexts .

Case Studies

A notable study investigated the effects of TBHMC on astrocytes in the presence of Aβ1-42. The results indicated:

  • Reduction in Cell Death : TBHMC treatment led to approximately a 20% reduction in astrocyte death compared to controls exposed to Aβ alone .
  • Cytokine Modulation : The treatment resulted in decreased TNF-α production, although not statistically significant compared to untreated controls .

These findings highlight TBHMC's potential as a neuroprotective agent and its ability to modulate inflammatory responses.

Data Tables

The following table summarizes the biological activities and effects observed for TBHMC:

Activity TypeMeasurement/EffectReference
β-Secretase InhibitionIC50 = 15.4 nM
Acetylcholinesterase InhibitionKi = 0.17 μM
Reduction in Astrocyte Death~20% reduction under Aβ exposure
TNF-α ProductionDecreased but not statistically significant

Preparation Methods

Reaction Mechanism and Conditions

The ketone group in tert-butyl 3-oxomorpholine-4-carboxylate undergoes selective reduction to a secondary alcohol. DIBAL-H, a strong reducing agent, facilitates this transformation under cryogenic conditions. Key parameters include:

  • Solvent System : A mixture of diethyl ether and toluene ensures solubility and controlled reactivity.

  • Temperature : The reaction initiates at -78°C to prevent side reactions, followed by gradual warming to ambient temperature.

  • Stoichiometry : A slight excess of DIBAL-H (1.02 equiv) ensures complete conversion.

Example Protocol:

  • Substrate Preparation : 8.65 g (43.0 mmol) of tert-butyl 3-oxomorpholine-4-carboxylate is dissolved in 45 mL diethyl ether.

  • Reduction : 29.2 mL (43.8 mmol) of 1.5M DIBAL-H in toluene is added dropwise at -78°C, with stirring maintained for 90 minutes.

  • Quenching : Saturated NH₄Cl (50 mL) is introduced to neutralize excess DIBAL-H, followed by extraction with ethyl acetate.

  • Purification : The organic layer is washed with Rochelle’s salt (sodium potassium tartrate), dried over Na₂SO₄, and concentrated to yield 7.0 g (80%) of the product.

Optimization Insights

  • Solvent Choice : Toluene co-solvent mitigates DIBAL-H’s pyrophoric nature while maintaining reaction efficacy.

  • Work-Up Strategy : Rochelle’s salt prevents aluminum byproduct precipitation, enhancing purity.

  • Scalability : The protocol has been validated at multi-gram scales with consistent yields.

Comparative Analysis of Reaction Parameters

The table below synthesizes critical data from experimental protocols:

ParameterSpecificationSource Reference
Starting Materialtert-Butyl 3-oxomorpholine-4-carboxylate
Reducing AgentDIBAL-H (1.5M in toluene)
Temperature Range-78°C → 20°C
Reaction Time90 min (low temp) + 12–24 hr (ambient)
Yield80%
Purity>95% (by NMR)

Industrial and Pharmacological Relevance

Role in Drug Development

This compound is a precursor to Akt inhibitors, which are pivotal in oncology therapeutics. Its stereochemical purity is crucial for biological activity, necessitating stringent control during synthesis.

Process Challenges and Solutions

  • Byproduct Formation : Trace aluminum residues are addressed via Rochelle’s salt washes.

  • Low-Temperature Logistics : Cryogenic reactors with jacketed vessels enable safe large-scale implementation.

Alternative Methodologies and Emerging Trends

While DIBAL-H reduction dominates current practices, exploratory approaches include:

  • Catalytic Hydrogenation : Preliminary studies suggest Pd/C-mediated reduction under H₂, though yields remain suboptimal.

  • Enzymatic Reduction : NADPH-dependent reductases are under investigation for stereoselective synthesis, aligning with green chemistry initiatives .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare tert-butyl 3-hydroxymorpholine-4-carboxylate?

  • Methodological Answer : Synthesis typically involves multi-step routes, including:

  • Carbamate Protection : Introducing the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., using DMAP or TEA in THF) to protect the morpholine nitrogen .
  • Hydroxyl Group Functionalization : Selective oxidation or substitution at the 3-position of the morpholine ring, often requiring anhydrous conditions and inert atmospheres to avoid side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to isolate the product. Monitor purity via TLC and confirm with NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR (e.g., in CDCl3_3) to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and morpholine ring protons (δ 3.5–4.5 ppm). 1^1H-13^13C HSQC/HMBC can resolve connectivity ambiguities .
  • IR Spectroscopy : Detect carbonyl stretches (~1680–1720 cm1^{-1}) for the carbamate and hydroxyl groups (~3200–3600 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+Na]+^+) and fragmentation patterns .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

  • Methodological Answer :

  • Thermal Stability : Perform thermogravimetric analysis (TGA) or monitor decomposition via 1^1H NMR after heating at 40–60°C for 24 hours .
  • Hydrolytic Stability : Expose the compound to aqueous buffers (pH 2–12) and track degradation by HPLC. Boc groups are labile under acidic conditions (e.g., TFA) .
  • Storage Recommendations : Store at room temperature in airtight containers with desiccants to prevent moisture absorption, as hydroxyl groups may promote hygroscopicity .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer :

  • Reaction Monitoring : Use in situ FTIR or LC-MS to identify intermediates and optimize reaction times .
  • Solvent Selection : Anhydrous THF or DCM minimizes side reactions; low temperatures (0–5°C) improve selectivity during Boc protection .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to enhance reaction efficiency.

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

  • Methodological Answer :

  • Dynamic Effects : Use variable-temperature NMR to identify conformational exchange broadening. For example, morpholine ring puckering may cause splitting .
  • Crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement) provides unambiguous structural confirmation .
  • 2D NMR : Employ NOESY or ROESY to distinguish diastereotopic protons or verify stereochemistry .

Q. What role does this compound play in drug discovery pipelines?

  • Methodological Answer :

  • Intermediate Utility : The Boc group facilitates selective deprotection during peptide coupling or heterocycle functionalization .
  • Biological Probes : Incorporate into kinase inhibitors or GPCR ligands; evaluate pharmacokinetics (e.g., logP, solubility) via shake-flask assays or HPLC .

Q. How to mitigate challenges with hygroscopicity or poor solubility in aqueous media?

  • Methodological Answer :

  • Derivatization : Convert the hydroxyl group to a more lipophilic ester or ether (e.g., using acetyl chloride or alkyl halides) .
  • Co-solvent Systems : Use DMSO-water or ethanol-water mixtures for biological assays; optimize ratios via phase solubility studies .

Safety and Handling

  • Critical Precautions :
    • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
    • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .
    • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.